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Compound of Interest

Compound Name: 1-Bromo-4-(isopentyloxy)benzene

L  Get Quote

Cat. No.: B7815280

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-(isopentyloxy)benzene, an aromatic compound with applications in organic
synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] This
document is intended for researchers, scientists, and professionals in the field of drug
development and material science, offering detailed information on its structural
characterization through various spectroscopic techniques.

~hemical Identi

Property Value

IUPAC Name

1-bromo-4-(3-methylbutoxy)benzene[2]

1-Bromo-4-iso-pentyloxybenzene, (4-bromo-

Synonyms phenyl)-isopentyl ether, p-bromophenyl
isopentyl ether[2]
CAS Number 30752-24-0[2][3]

Molecular Formula

C11H1sBrO[2][3]

Molecular Weight

243.14 g/mol [2][3]

Chemical Structure

CC(C)CcocC1=Cc=C(Br)C=C1
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Spectroscopic Data

The structural elucidation of 1-Bromo-4-(isopentyloxy)benzene is accomplished through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). The expected and reported data for each technique are
summarized below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information on the chemical environment of the hydrogen
atoms in the molecule. The expected chemical shifts () are reported in parts per million (ppm)
relative to a tetramethylsilane (TMS) standard.

Assignment Chemical Shift (ppm)  Multiplicity Integration
Aromatic Protons

~6.8 Doublet 2H
(ortho to -O)
Aromatic Protons

~7.4 Doublet 2H
(ortho to -Br)
Methylene Protons (- ]

~3.9 Triplet 2H
OCHz2-)
Methylene Protons (-

~1.8 Quartet 2H
CH2-CH)
Methine Proton (-

~1.9 Nonet 1H
CH(CHs)2)
Methyl Protons (-

~0.9 Doublet 6H

CH(CH3)2)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Protons
on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[4][5]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum identifies the different carbon environments within the molecule.
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Assignment Chemical Shift (ppm)
Quaternary Carbon (C-O) ~ 158

Aromatic Carbons (C-H) ~116

Aromatic Carbons (C-H) ~132

Quaternary Carbon (C-Br) ~113

Methylene Carbon (-OCHz-) ~ 67

Methylene Carbon (-CHz-CH) ~ 38

Methine Carbon (-CH(CHs)z) ~ 25

Methyl Carbons (-CH(CHs)2) ~22

Note: Predicted values are based on data from structurally similar compounds, such as 1-

bromo-4-butoxybenzene.[6] A 13C NMR spectrum for 1-Bromo-4-(isopentyloxy)benzene is

noted as being available in spectral databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Frequency (cm™1) Vibration Type Functional Group

~ 3050-3100 C-H Stretch Aromatic

~ 2870-2960 C-H Stretch Aliphatic

~ 1590, 1490 C=C Stretch Aromatic Ring

~ 1245 C-O-C Stretch Aryl-Alkyl Ether (asymmetric)

~ 1040 C-O-C Stretch Aryl-Alkyl Ether (symmetric)

~ 820 C-H Bend p-disubstituted benzene (out-
of-plane)

~ 500-600 C-Br Stretch Aryl Halide
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Note: These are typical absorption ranges for the specified functional groups. Aromatic
compounds show characteristic C-H stretching above 3000 cm~! and C-C stretching in the
1600-1400 cm~1 region.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z Value Assignment Notes

The two peaks of
approximately 1:1 intensity are

242(244 [M]* (Molecular lon) characteristic of the presence
of a single bromine atom (7°Br
and 81Br isotopes).[9][10]

Loss of the isopentyl group.

These are reported as the

172/174 [M - CsHio]*
most and second most
abundant peaks.[2]
Isopropyl fragment. This is
43 [CsH7]* reported as the third most

abundant peak.[2]

Experimental Protocols
Synthesis: Williamson Ether Synthesis

1-Bromo-4-(isopentyloxy)benzene can be synthesized via the Williamson ether synthesis.[1]
Materials:

e 4-Bromophenol

e 1-Bromo-3-methylbutane

e Potassium carbonate (K2CO3)
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N,N-Dimethylformamide (DMF) or Acetone
Diethyl ether

1 M Hydrochloric acid (HCI)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in DMF.

Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room
temperature for 30 minutes to form the phenoxide.

Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.

Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer
Chromatography (TLC).

After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers and wash with 1 M HCI, followed by water and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-4-
(isopentyloxy)benzene.

Spectroscopic Analysis

1H and 13C NMR Spectroscopy: A sample of 5-20 mg for tH NMR or 20-50 mg for 13C NMR is
dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs) containing TMS as an

internal standard.[11] The solution is transferred to a 5 mm NMR tube.[11] Spectra are
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acquired on a 400 MHz or 500 MHz spectrometer. Data processing involves Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: A small amount of the neat liquid sample is placed on the crystal of
an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over a
range of 4000-400 cm™1,

Mass Spectrometry: Mass spectra are obtained using a Gas Chromatography-Mass
Spectrometry (GC-MS) system with electron ionization (El). The sample is injected into the GC,
which separates it from any impurities before it enters the mass spectrometer. The mass
analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of 1-Bromo-4-(isopentyloxy)benzene.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b7815280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7815280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis

Williamson Ether Synthesis
(4-Bromophenol + 1-Bromo-3-methylbutane)

Purification
(Column Chromatography)

1-Bromo-4-(isopentyloxy)benzene

Sample Sample Sample

Spectroscopic Analysis

y

IR Spectroscopy Mass Spectrometry

NMR Spectroscopy
(*H and 3C)

Data Intefpretation

Chemical Shifts (ppm)
Multiplicity Vibrational Frequencies (cm™1)
Integration

m/z Ratios
Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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